RWJ-58259

Description

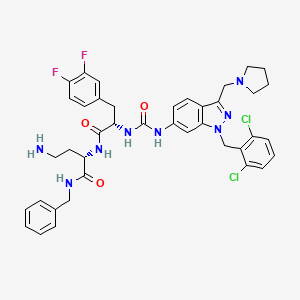

Structure

2D Structure

Properties

IUPAC Name |

(2S)-4-amino-N-benzyl-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indazol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H42Cl2F2N8O3/c41-30-9-6-10-31(42)29(30)23-52-37-21-27(12-13-28(37)36(50-52)24-51-17-4-5-18-51)47-40(55)49-35(20-26-11-14-32(43)33(44)19-26)39(54)48-34(15-16-45)38(53)46-22-25-7-2-1-3-8-25/h1-3,6-14,19,21,34-35H,4-5,15-18,20,22-24,45H2,(H,46,53)(H,48,54)(H2,47,49,55)/t34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEDDGIDZMJSBEW-PXLJZGITSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)NC(CC4=CC(=C(C=C4)F)F)C(=O)NC(CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)CC2=NN(C3=C2C=CC(=C3)NC(=O)N[C@@H](CC4=CC(=C(C=C4)F)F)C(=O)N[C@@H](CCN)C(=O)NCC5=CC=CC=C5)CC6=C(C=CC=C6Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H42Cl2F2N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

791.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Discovery and Design of Rwj 58259

Historical Context of Protease-Activated Receptor-1 Antagonist Development

The development of antagonists for Protease-Activated Receptor-1 (PAR-1) is rooted in the understanding of the multifaceted role of the serine protease thrombin in cardiovascular diseases. benthamscience.com Thrombin is a critical component of the coagulation cascade and a potent activator of platelets. ashpublications.org For years, the mechanism by which thrombin exerted its cellular effects was a puzzle, until the discovery of a unique G-protein coupled receptor, now known as PAR-1. ashpublications.orgnih.gov

Unlike typical receptors that are activated by the binding of a soluble ligand, PAR-1 is activated by proteolytic cleavage. nih.gov Thrombin cleaves the N-terminal ectodomain of the receptor, unveiling a new N-terminus that acts as a "tethered ligand." ashpublications.org This newly exposed sequence then binds to the receptor's main body, initiating intracellular signaling that leads to platelet activation and other cellular responses. ashpublications.org

This unique activation mechanism presented a novel therapeutic target. The goal was to develop a small molecule antagonist that could block the tethered ligand's binding site without interfering with thrombin's essential enzymatic activity in the coagulation cascade. benthamscience.comnih.gov Such an approach was hypothesized to offer antiplatelet benefits with potentially fewer bleeding side effects compared to direct thrombin inhibitors. benthamscience.com This line of research eventually led to the development of several PAR-1 antagonists, including vorapaxar (B1682261), the first drug in this class to receive FDA approval for preventing thrombotic events. ashpublications.orgnih.gov The pursuit of potent and selective PAR-1 antagonists created the scientific landscape for the emergence of compounds like RWJ-58259. researchgate.net

De Novo Design Approach in Compound Identification

This compound was identified through a de novo design strategy. nih.govnih.gov This approach, which translates to "from the beginning," involves the computational and rational design of a molecule specifically engineered to bind to a biological target, rather than starting from a known natural ligand or existing drug. In the case of this compound, the objective was to create a small molecule that could mimic the key binding features of the PAR-1 tethered ligand, thereby competitively inhibiting receptor activation. nih.govresearchgate.net This method allowed for the creation of a novel chemical entity, distinct from the native peptide ligand, optimized for potency and selectivity as a PAR-1 antagonist. nih.gov

Classification as an Indazole-Derived Urea (B33335) and Peptide-Mimetic Antagonist

This compound is chemically classified based on its core structures and its functional mimicry.

Indazole-Derived Urea: The molecule is built upon an indazole scaffold, a bicyclic aromatic structure containing two adjacent nitrogen atoms. nih.govnih.gov This heterocyclic core is a key feature in many pharmacologically active compounds. nih.gov A central urea linkage (-NH-CO-NH-) is another defining characteristic of its chemical structure, connecting different parts of the molecule. nih.gov The full chemical name for this compound is (αS)-N-[(1S)-3-amino-1-[[(phenylmethyl)- amino]carbonyl]propyl]-α-[[[[[1-(2,6-dichlorophenyl)methyl]-3-(1-pyrrolidinylmethyl)-1H-indazol-6-yl]amino]carbonyl]amino]-3,4-difluorobenzenepropanamide. nih.gov

Peptide-Mimetic Antagonist: Functionally, this compound is described as a peptide-mimetic or peptidomimetic. nih.gov This term signifies that the small molecule is designed to imitate the biological activity of a peptide. nih.gov Specifically, this compound mimics the action of the PAR-1 tethered ligand peptide, enabling it to bind to the receptor and block the signaling associated with platelet aggregation and other cellular responses. nih.gov This allows it to act as a potent and selective antagonist without having a peptide structure itself. nih.govnih.gov

Synthetic Chemistry Programs Leading to this compound

The development of this compound was the outcome of dedicated synthetic chemistry programs aimed at creating potent PAR-1 antagonists. nih.gov The initial patented synthesis was later refined to improve efficiency and yield, a critical step for producing sufficient quantities for pharmacological studies. semanticscholar.orgresearchgate.net

Key improvements in the synthesis focused on two main steps: the N-alkylation of the indazole core and the formation of the urea linkage. semanticscholar.orgumich.edu In the N-alkylation step, changing the base from potassium hydroxide (B78521) (KOH) to cesium carbonate (Cs2CO3) resulted in a twofold increase in the yield of the desired product. semanticscholar.org

A more significant enhancement was achieved in the urea formation step. The original method utilized 4-nitrophenyl chloroformate, which was inefficient. umich.edu An improved synthesis employed triphosgene (B27547) in combination with propylene (B89431) oxide as traceless reagents. semanticscholar.org This new methodology not only simplified the purification process but also led to a remarkable nine-fold increase in the reaction yield for this crucial step. semanticscholar.org The final deprotection step was also optimized using a 3 N solution of HCl in methanol, allowing for quantitative isolation of the final compound without the need for chromatography. semanticscholar.orgumich.edu

Mechanism of Action and Target Specificity of Rwj 58259

Selective Antagonism of Protease-Activated Receptor-1 (PAR-1/F2R)

RWJ-58259 functions as a highly selective antagonist of PAR-1 (also known as F2R). nih.gov Its design as a peptide-mimetic allows it to effectively compete with the natural tethered ligand of PAR-1 that is unmasked upon thrombin cleavage. semanticscholar.org This selective antagonism has been demonstrated in various preclinical studies. For instance, in human platelets, this compound potently inhibits thrombin-induced aggregation with a reported half-maximal inhibitory concentration (IC50) of 0.37 microM. nih.gov

The selectivity of this compound for PAR-1 is a crucial aspect of its pharmacological profile. Studies have shown that it does not affect the activity of other protease-activated receptors, namely PAR-2, PAR-3, or PAR-4. nih.gov This specificity is highlighted by its differential efficacy in animal models. While effective in a non-human primate model of thrombosis, where the platelet PAR expression profile is similar to humans, this compound was found to be ineffective in guinea pig models. nih.gov This discrepancy is attributed to the presence of a second thrombin-sensitive receptor system (PAR-3/4) in guinea pigs, underscoring the selective action of this compound on PAR-1. nih.gov

Inhibition of Thrombin-Induced Cellular Actions

The primary mechanism by which this compound exerts its effects is through the inhibition of cellular responses mediated by thrombin's interaction with PAR-1. nih.gov Thrombin is a multifunctional serine protease that, in addition to its role in the coagulation cascade, elicits a range of cellular responses, including platelet aggregation, inflammation, and cell proliferation. semanticscholar.org

This compound has been shown to effectively block these thrombin-induced cellular actions. For example, it inhibits thrombin-induced intracellular calcium signaling and the proliferation of rat vascular smooth muscle cells. nih.gov Furthermore, perivascular application of this compound has been demonstrated to significantly inhibit arterial injury-induced stenosis in a rat model of balloon angioplasty, highlighting its potential to mitigate vascular proliferative responses. nih.gov

Absence of Effect on Thrombin's Proteolytic Activity

A key feature of this compound's mechanism is that it does not interfere with the enzymatic activity of thrombin itself. nih.gov Thrombin's proteolytic function is essential for the conversion of fibrinogen to fibrin, a critical step in blood clot formation. Unlike direct thrombin inhibitors, this compound does not inhibit thrombin's amidolytic or proteolytic activity. nih.gov This means that while it blocks thrombin's ability to signal through PAR-1, it does not affect its role in the coagulation cascade. This targeted action allows for the selective inhibition of thrombin's cellular effects without compromising hemostasis.

Distinguishing Actions from Other Platelet Agonists

The inhibitory action of this compound is specific to PAR-1 mediated platelet activation. It does not inhibit platelet aggregation induced by other agonists that act through different receptor pathways. nih.gov For instance, this compound has been shown to be functionally selective relative to agonists like collagen and U46619, a thromboxane (B8750289) A2 mimetic. nih.gov Platelet activation is a complex process involving multiple pathways initiated by various agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and collagen. nih.govwisdomlib.org The fact that this compound specifically blocks the thrombin-PAR-1 axis without affecting these other pathways underscores its targeted mechanism of action.

Receptor Binding and Activation Modulation

This compound's antagonistic activity is a direct result of its interaction with the PAR-1 receptor, specifically modulating its activation by the tethered ligand.

Interaction with the Protease-Activated Receptor-1 Tethered Ligand Site

Thrombin activates PAR-1 by cleaving its N-terminal extracellular domain, which unmasks a new N-terminus that acts as a "tethered ligand" (with the sequence SFLLRN). semanticscholar.orgresearchgate.net This tethered ligand then binds to the body of the receptor, initiating intracellular signaling. This compound is designed to mimic this tethered ligand and competes for its binding site on PAR-1. semanticscholar.org By occupying this site, this compound prevents the intramolecular binding and activation of the receptor by the authentic tethered ligand, thereby blocking downstream signaling. nih.gov Studies have confirmed that this compound directly inhibits PAR-1 activation and internalization without affecting the initial N-terminal cleavage by thrombin. nih.gov

Comparison with Other Protease-Activated Receptor-1 Modulators

This compound belongs to a class of peptidomimetic PAR-1 antagonists that also includes compounds like RWJ-56110 and BMS-200261. nih.govumich.edu These early-generation antagonists were instrumental in demonstrating the therapeutic potential of PAR-1 inhibition. nih.gov

More recently, non-peptidic, orally bioavailable PAR-1 antagonists such as vorapaxar (B1682261) (SCH 530348) and atopaxar (B1666115) (E5555) have been developed and have undergone clinical evaluation. nih.govresearchgate.netnih.gov Like this compound, these compounds are competitive antagonists of PAR-1 that inhibit thrombin-induced platelet aggregation. nih.govaxonmedchem.com However, they possess different pharmacokinetic and pharmacodynamic profiles. For instance, atopaxar is noted to have a shorter half-life compared to vorapaxar. researchgate.net While these newer agents have advanced to clinical use, this compound remains a valuable research tool due to its well-characterized and highly selective mechanism of action. nih.gov

Data Tables

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Cell Type/System | Reference |

|---|

Table 2: Selectivity Profile of this compound

| Receptor | Effect | Reference |

|---|---|---|

| PAR-1 | Antagonist | nih.gov |

| PAR-2 | No effect | nih.gov |

| PAR-3 | No effect | nih.gov |

Preclinical Pharmacological and Biological Investigations of Rwj 58259

Hematological and Thrombotic System Studies

Research into RWJ-58259 has extensively focused on its impact on platelet function and thrombus formation, utilizing various in vitro and in vivo models to ascertain its antithrombotic potential.

Inhibition of Platelet Aggregation in Human and Primate Models

In in vitro studies using human platelets, this compound demonstrated potent and selective inhibition of thrombin-induced platelet aggregation. nih.gov The compound was shown to be effective without interfering with thrombin's proteolytic activity or platelet aggregation initiated by other agonists. nih.gov This selectivity highlights its targeted mechanism of action at the PAR-1 receptor. The similarity in PAR expression profiles between human and non-human primate platelets suggests that the effects observed in human platelet studies are likely translatable to primate models. nih.gov

| Model | Agonist | Effect of this compound | IC50 |

| Human Platelets | Thrombin | Inhibition of Aggregation | 0.37 µM |

| Human Platelets | Other Agonists | No Inhibition | N/A |

In vivo Antithrombotic Activity in Non-Human Primate Models of Vascular Injury-Induced Thrombosis

The antithrombotic efficacy of this compound was confirmed in in vivo studies using non-human primate models of thrombosis. nih.gov These models are considered highly relevant to human thrombosis due to the analogous roles of PAR-1 and PAR-4 in mediating platelet activation by thrombin. nih.govnih.gov In these settings, this compound was effective in preventing thrombosis following vascular injury, supporting the hypothesis that PAR-1 antagonism is a viable antithrombotic strategy in primates. nih.gov

Evaluation in Rodent and Guinea Pig Models of Thrombosis and Related Species Differences

Interestingly, the antithrombotic effects of this compound were not observed in guinea pig models of thrombosis. nih.gov This species-specific difference is attributed to the presence of a secondary thrombin-sensitive receptor system (PAR-3/PAR-4) in guinea pigs, which can still mediate platelet activation when PAR-1 is blocked. nih.gov The selectivity of this compound for PAR-1 renders it ineffective in species where other thrombin receptors play a more dominant role in thrombosis. nih.gov

Vascular and Cardiovascular System Research

Beyond its effects on platelets, investigations have also delved into the actions of this compound on the cellular components of the blood vessel wall, revealing potential benefits in the context of vascular injury and repair.

Modulation of Vascular Smooth Muscle Cell Proliferation and Intracellular Calcium Signaling

Thrombin is known to be a mitogen for vascular smooth muscle cells (VSMCs). nih.govnih.gov Studies demonstrated that this compound effectively inhibited thrombin-induced proliferation of rat vascular smooth muscle cells. nih.gov Furthermore, the compound was shown to block thrombin-induced intracellular calcium signaling in these cells, a key pathway involved in cell activation and proliferation. nih.gov

| Cell Type | Stimulus | Effect of this compound |

| Rat Vascular Smooth Muscle Cells | Thrombin | Inhibition of Proliferation |

| Rat Vascular Smooth Muscle Cells | Thrombin | Inhibition of Intracellular Calcium Signaling |

Inhibition of Arterial Injury-Induced Stenosis in Rat Models

Building on the in vitro findings, the in vivo efficacy of this compound was tested in a rat model of balloon angioplasty, a procedure that causes arterial injury and subsequent stenosis. nih.gov Perivascular application of this compound at the site of injury resulted in a significant inhibition of the stenotic response. nih.gov This suggests that local antagonism of PAR-1 can prevent the pathological vascular remodeling that often follows arterial interventions. nih.gov

Gastrointestinal System Research

Heat stress is a significant physiological challenge that can compromise the integrity of the intestinal barrier, leading to a condition known as "leaky gut". plusvet.eu This increased permeability allows substances that are normally contained within the intestine to pass into the bloodstream. plusvet.eubohrium.com Research in animal models has explored the role of the Protease-Activated Receptor 1 (PAR-1) in this process and the potential for its inhibition to mitigate the damage.

In studies involving mice subjected to heat stress, the administration of this compound, a selective PAR-1 antagonist, has been shown to attenuate the elevation of intestinal permeability. nih.gov The effectiveness of this compound was assessed by measuring the urinary lactulose-to-rhamnose (L/R) ratio, a common method for evaluating intestinal permeability. Pharmacological inhibition of PAR-1 with this compound resulted in a noticeable reduction in this ratio compared to untreated, heat-stressed subjects, suggesting a protective effect on the gut barrier. nih.gov

Table 1: Effect of this compound on Heat Stress-Induced Intestinal Permeability in Mice

This interactive table summarizes the findings from a preclinical study investigating the impact of this compound on intestinal permeability following heat stress, as measured by the lactulose-to-rhamnose (L/R) ratio. A lower L/R ratio indicates less intestinal permeability.

| Experimental Group | Treatment | Core Body Temperature Target | Outcome on Intestinal Permeability (L/R Ratio) | Reference |

| Control | None | Normal | Baseline Permeability | nih.gov |

| Heat Stress (HS) | None | 41°C | Increased Permeability | nih.gov |

| HS + this compound | This compound | 41°C | Attenuated Increase in Permeability | nih.gov |

A critical consequence of increased intestinal permeability is the translocation of bacteria and their components, such as endotoxins (lipopolysaccharides), from the gut lumen into the systemic circulation. plusvet.eu This leakage can trigger a systemic inflammatory response, potentially leading to severe conditions like sepsis and multi-organ failure. bohrium.comnih.gov

By mitigating heat stress-induced intestinal hyper-permeability, this compound is hypothesized to play a role in reducing the subsequent translocation of bacteria and endotoxins. The strengthening of the intestinal barrier, as demonstrated by the reduced L/R ratio, suggests that the passage of these harmful luminal contents could be limited. nih.gov Preventing endotoxemia is a crucial therapeutic goal in conditions involving compromised gut integrity, as the presence of endotoxins in the blood can provoke a potent inflammatory cascade. bohrium.comnih.gov

Broader Disease Area Explorations and Mechanistic Hypotheses

As a selective antagonist of PAR-1, this compound serves as a valuable chemical tool for investigating the role of this receptor in various physiological and pathological processes beyond its well-known functions in thrombosis. nih.gov

The PAR-1 receptor is implicated in inflammatory responses. nih.gov Its activation by proteases like thrombin can initiate pro-inflammatory actions. nih.gov Given this role, the antagonism of PAR-1 presents a logical target for modulating inflammation. This compound provides a means to explore the clinical utility of PAR-1 antagonism in disease states where inflammation is a key component. nih.gov The compound allows researchers to selectively block this pathway, thereby helping to elucidate the specific contribution of PAR-1 to inflammatory cascades. nih.gov

The involvement of the PAR-1 receptor in cancer progression is an area of active research. Thrombin, a key activator of PAR-1, and the receptor itself have been linked to processes that are fundamental to metastasis, such as tumor cell migration and invasion. The availability of a selective PAR-1 antagonist like this compound allows for the direct investigation of this receptor's role in oncological contexts. nih.gov The compound can be used in preclinical models to assess how blocking PAR-1 signaling affects cancer cell behaviors, including their migratory and invasive capabilities. nih.gov

The potential influence of PAR-1 activation in the central nervous system has led to hypotheses about its role in the pathology of neurodegenerative diseases. nih.gov Oxidative stress and inflammation are known to contribute to the progression of conditions like Alzheimer's disease and Parkinson's disease. mdpi.comnih.gov this compound offers a specific pharmacological tool to probe the involvement of the PAR-1 signaling pathway in neurodegeneration. nih.gov Its use in preclinical research could help determine whether antagonism of this receptor has potential therapeutic implications for these complex disorders. nih.gov

Preliminary Studies in Acute and Chronic Lung Injury Models

While specific preclinical studies focusing exclusively on this compound in acute and chronic lung injury models are not extensively detailed in the available literature, the role of its target, Protease-Activated Receptor-1 (PAR-1), is well-implicated in the pathophysiology of such conditions. frontiersin.org Acute Lung Injury (ALI) and its more severe form, Acute Respiratory Distress Syndrome (ARDS), are characterized by significant inflammation, disruption of the endothelial and epithelial barriers, and infiltration of neutrophils into the lung tissue. nih.govmdpi.com Thrombin, a key activator of PAR-1, is known to be elevated during lung injury and can trigger inflammatory signaling pathways. frontiersin.orgatcmeetingabstracts.com

Investigations into other PAR-1 antagonists have provided proof-of-concept for this therapeutic strategy in lung injury. For instance, the PAR-1 antagonist SCH530348 (vorapaxar) was shown to have protective effects in a rat model of lung ischemia/reperfusion injury, a condition that can lead to ALI. frontiersin.org In this model, administration of the PAR-1 antagonist resulted in decreased lung edema, reduced neutrophil infiltration, and a reduction in inflammatory markers such as interleukin-6 and tumor necrosis factor-α. frontiersin.org The protective mechanism was associated with the downregulation of several key inflammatory signaling pathways, including phosphoinositide 3-kinase (PI3K), nuclear factor-κB (NF-κB), and mitogen-activated protein kinase (MAPK). frontiersin.org

These findings suggest that the antagonism of PAR-1, the mechanism of action for this compound, represents a viable approach for mitigating the inflammatory cascade that drives acute lung injury. frontiersin.orgnih.gov Given that this compound is a potent and selective PAR-1 antagonist, it is considered a valuable pharmacological tool for investigating the role of PAR-1 in various disease states, including inflammation. nih.govsemanticscholar.org Therefore, it is plausible that this compound could demonstrate similar protective effects in preclinical models of lung injury by inhibiting thrombin-mediated cellular activation.

Table 1: Effects of PAR-1 Antagonism in a Rat Model of Lung Ischemia/Reperfusion Injury

| Endpoint Measured | Effect of PAR-1 Antagonist (SCH530348) | Associated Signaling Pathways |

|---|---|---|

| Lung Edema | Decreased | - |

| Neutrophil Infiltration | Decreased | - |

| Inflammatory Cytokines (e.g., IL-6, TNF-α) | Reduced | PI3K, NF-κB, MAPK |

| Lung Cell Apoptosis | Mitigated | - |

Data derived from a study on the PAR-1 antagonist SCH530348 in a rat model. frontiersin.org

Related Protease-Activated Receptor-1 Antagonist Studies in Liver Fibrosis Models

The development of liver fibrosis involves the activation of hepatic stellate cells (HSCs), which leads to excessive deposition of collagen and other extracellular matrix components. nih.govresearchgate.net Thrombin, acting through PAR-1, has been identified as a potent activator of HSCs. nih.gov Preclinical studies using a specific PAR-1 antagonist in a rodent model of cirrhosis induced by bile duct ligation (BDL) have demonstrated the therapeutic potential of this approach. nih.govresearchgate.net

In these studies, researchers observed that HSCs express PAR-1, and its activation by thrombin or specific PAR-1 agonists leads to HSC proliferation, contraction, and the synthesis of collagen I. nih.govresearchgate.net The administration of a PAR-1 antagonist effectively inhibited these pro-fibrotic effects in vitro. nih.gov

When tested in the in vivo BDL rat model, the PAR-1 antagonist yielded significant anti-fibrotic results. The treatment led to a marked reduction in the expression of liver type I collagen messenger RNA (mRNA) and a decrease in collagen deposition on the liver surface. nih.govresearchgate.net This was further corroborated by a significant reduction in both hepatic and urinary levels of hydroxyproline, a key component of collagen and a biomarker for fibrosis. nih.gov These findings underscore the critical role of the PAR-1 signaling pathway in the progression of liver fibrosis and highlight the potential of PAR-1 antagonists, such as this compound, as a therapeutic strategy for chronic liver diseases. nih.govresearchgate.net

Table 2: Effects of a PAR-1 Antagonist in a Bile Duct Ligation (BDL) Rat Model of Liver Fibrosis

| Parameter | Outcome of PAR-1 Antagonist Administration |

|---|---|

| Liver Type I Collagen mRNA Expression | Reduced by 63% |

| Liver Surface Collagen | Reduced by 63% (as per quantitative morphometric analysis) |

| Hepatic Hydroxyproline Excretion | Significantly Reduced |

| Urinary Hydroxyproline Excretion | Significantly Reduced |

Data from a study utilizing a PAR-1 antagonist in a rat model of cirrhosis. nih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name | Class/Type |

|---|---|

| This compound | Protease-Activated Receptor-1 (PAR-1) Antagonist |

| SCH530348 (Vorapaxar) | Protease-Activated Receptor-1 (PAR-1) Antagonist |

| Thrombin | Serine Protease, PAR-1 Activator |

| Interleukin-6 (IL-6) | Pro-inflammatory Cytokine |

| Tumor Necrosis Factor-α (TNF-α) | Pro-inflammatory Cytokine |

| Hydroxyproline | Amino acid, biomarker for collagen |

| SFLLRN-(SF)-NH2 | PAR-1 Agonist |

Structure Activity Relationship Sar and Synthetic Analogues

Identification of Key Structural Features for Protease-Activated Receptor-1 Antagonism

The discovery of RWJ-58259 stemmed from extensive structure-activity relationship (SAR) studies that initially utilized the PAR-1 tethered ligand sequence, SFLLRN, as a template. tocris.com Computational modeling of the SFLLRN sequence led to the proposal of a three-point receptor binding model, which highlighted the critical spatial arrangement of the amino terminus, the phenylalanine benzene (B151609) ring, and the central carbon of the arginine guanidine (B92328) group for optimal interaction with the receptor. nih.gov

This compound evolved from an earlier lead compound, RWJ-56110, through a process of chemical refinement. tocris.comnih.gov A significant structural modification involved replacing the indole (B1671886) scaffold present in RWJ-56110 with an indazole moiety in this compound, which led to an improved toxicity profile. nih.gov

Detailed SAR investigations revealed the critical importance of the peptide bond linking the aromatic and basic amino acids within the molecule. Studies involving the replacement of this peptide bond with a piperazinone ring and an additional Gly residue demonstrated a complete loss of PAR-1 antagonist activity, underscoring the necessity of this linkage for effective receptor interaction. tocris.comguidetoimmunopharmacology.org

This compound exhibits potent inhibitory activity against thrombin-induced platelet aggregation in human platelets, with an IC50 of 0.37 µM. tocris.com Comparative studies with its predecessor, RWJ-56110, showed that while both compounds had comparable inhibition of thrombin-induced human platelet aggregation (IC50 values of 34 µM for RWJ-56110 and 37 µM for this compound), this compound demonstrated superior characteristics in other assays. It displayed improved PAR-1 binding (IC50 = 15 µM), enhanced potency in rat aortic smooth muscle cell Ca2+ mobilization assays (IC50 = 0.07 µM), and better activity in rat vascular smooth muscle cell proliferation assays (IC50 = 2.3 µM). nih.gov

Table 1: Comparative Potency of this compound and RWJ-56110

| Compound | Human Platelet Aggregation (IC50) | PAR-1 Binding (IC50) | Rat Aortic Smooth Muscle Cell Ca2+ Mobilization (IC50) | Rat Vascular Smooth Muscle Cell Proliferation (IC50) |

| This compound | 0.37 µM tocris.com | 15 µM nih.gov | 0.07 µM nih.gov | 2.3 µM nih.gov |

| RWJ-56110 | 34 µM nih.gov | N/A | N/A | N/A |

Design and Synthesis of Analogues for Enhanced Biological Profile

Modification Strategies for Improved Pharmacological Activity

The primary modification strategy focused on maintaining the potent PAR-1 antagonist activity of this compound while significantly improving its metabolic stability. guidetoimmunopharmacology.org To identify potential sites of metabolic vulnerability, in silico screening using MetaSite software was employed. This analysis highlighted key areas susceptible to metabolism by major cytochrome P450 enzymes, including the benzylic positions of the terminal benzylamine, the substituted indazole N-1 position, and the 3-position. guidetoimmunopharmacology.org

Analogues were subsequently synthesized with the specific aim of blocking or modifying these identified metabolic hotspots. Several of these synthesized compounds (e.g., compounds 9, 10, 15, 16, and 19) were evaluated and demonstrated to be full antagonists of PAR-1, exhibiting potency comparable to that of this compound. guidetoimmunopharmacology.org

Contribution of Predicted Metabolites to Overall Biological Activity

Interestingly, despite the reported poor bioavailability and rapid in vivo clearance of this compound, it demonstrated a sustained and significant biological response in in vivo studies. guidetoimmunopharmacology.orgvidyawarta.com This observation suggested that active metabolites might be contributing to the observed pharmacological effects. guidetoimmunopharmacology.org

Development of Heterobivalent Ligands Based on this compound Scaffold

The scaffold of this compound has been leveraged in the development of a novel class of heterobivalent ligands designed to target putative protease-activated receptor (PAR) heteromers. wikipedia.orgciteab.comguidetopharmacology.orguni-freiburg.decuhk.edu.cn this compound was selected as the PAR1 antagonist component for these bivalent ligands due to its established SAR data and its amenability to diverse chemical modifications. guidetopharmacology.org

Conjugation with Protease-Activated Receptor-2 Antagonists

In the design of these heterobivalent ligands, modified versions of this compound were prepared to incorporate alkyne adapters. These alkyne-tethered PAR1 antagonists were then connected via copper-catalyzed alkyne/azide cycloaddition (CuAAC) reactions to azide-capped polyethylene (B3416737) glycol (PEG) spacers. wikipedia.orgciteab.comguidetopharmacology.orguni-freiburg.decuhk.edu.cnharvard.edu These PEG spacers, chosen for their beneficial physicochemical properties, including increased water solubility, were subsequently attached to imidazopyridazine-based PAR2 antagonists. wikipedia.orgciteab.comguidetopharmacology.orguni-freiburg.decuhk.edu.cnharvard.edu

Initial pharmacological evaluations of these novel PAR1-PAR2 antagonists indicated their ability to inhibit Gαq-mediated calcium mobilization in both endothelial and cancer cells, a process driven by agonists of both PAR1 and PAR2. wikipedia.orgciteab.comguidetopharmacology.orguni-freiburg.decuhk.edu.cnharvard.edu While the attachment of PEG spacers to both the this compound and the PAR2 antagonist components was tolerated, it did result in a decrease in potency, ranging from 5- to 70-fold. guidetopharmacology.org This class of heterobivalent compounds shows promise for therapeutic applications, including the prevention of restenosis, cancer cell metastasis, and other proliferative disorders. wikipedia.orgciteab.comuni-freiburg.decuhk.edu.cnharvard.edu

Implications for Modulating Gαq-Mediated Calcium Mobilization in Endothelial and Cancer Cells

The chemical compound this compound functions as a specific inhibitor of Protease-Activated Receptor 1 (PAR1) nih.gov. This antagonistic activity holds significant implications for modulating Gαq-mediated calcium mobilization, particularly within the context of endothelial and cancer cells. PAR1 is a G-protein coupled receptor (GPCR) whose activation by thrombin can lead to the activation of heterotrimeric G-proteins, including Gαq, which subsequently triggers complex cellular signaling cascades involving calcium mobilization csic.escsic.es.

Research has demonstrated that supernatant derived from cultured melanoma and colon cancer cells (e.g., A375, WM9, A7, and HT-29) induces an acute activation of both macrovascular and microvascular endothelial cells. This activation is characterized by an increase in intracellular calcium flux, alongside the secretion of von Willebrand factor and interleukin-8, all recognized markers of acute endothelial cell activation (ECA) nih.gov. Crucially, the presence of specific PAR1 inhibitors, including this compound, effectively attenuated this process, thereby highlighting the mediating role of endothelial thrombin receptors (PAR1) in tumor-induced ECA nih.gov.

Further studies have elucidated a functional axis involving matrix metalloproteinase-1 (MMP-1), a protease produced by tumor cells, and PAR1. MMP-1 has been identified as an activator of PAR1, and its inhibition in tumor cell supernatant significantly reduced ECA nih.gov. This demonstrates that tumor-derived MMP-1 targets endothelial PAR1, promoting endothelial cell activation and the associated intracellular calcium flux nih.gov. Given that PAR1 is frequently overexpressed in invasive and metastatic tumors, with its expression levels correlating directly with the degree of cancer invasiveness, the modulation of PAR1-mediated calcium mobilization by compounds like this compound presents a promising avenue for therapeutic intervention in tumor-endothelial cross-talk nih.govcsic.escore.ac.uk.

Diversity-Oriented Synthesis Approaches for Related Peptide-Based Protease-Activated Receptor-1 Antagonists

This compound is recognized as an optimized SFLLRN-based peptidomimetic urea (B33335) and serves as a standard reference antagonist in pharmacological studies concerning the PAR1 receptor csic.escore.ac.ukmdpi.com. The structural characteristics of this compound, which utilizes an indazole ring as a scaffold to assemble key pharmacophoric groups (an aromatic and two amines), have made it a benchmark for the development of new PAR1 antagonists core.ac.uk.

In the ongoing search for novel PAR1 antagonists, diversity-oriented synthesis (DOS) strategies have been extensively applied, including the design and synthesis of analogues of this compound csic.esmdpi.comnih.gov. These approaches aim to generate diverse small molecule libraries with varied scaffolds capable of presenting aromatic and basic groups at specific distances and orientations mdpi.com. A common synthetic route involves the reduction of basic amino acid-derived amino nitriles, followed by their reaction with various isocyanates and isothiocyanates, and subsequent removal of protecting groups csic.esnih.gov.

Research efforts have explored various scaffolds, such as the piperazine (B1678402) ring, due to its prevalence in biologically active compounds mdpi.com. For instance, a series of Phe-Gly dipeptide-derived piperazinones, incorporating an aromatic urea moiety and a basic amino acid, have been synthesized and evaluated as PAR1 antagonists mdpi.com. While some protected peptide-based ureas demonstrated significant antagonist activity against human platelet aggregation induced by the PAR1 agonist SFLLRN, many of the newly synthesized compounds did not exhibit comparable activity to this compound csic.esmdpi.comnih.gov.

A key finding from structural comparisons between inactive indazole-derived ureas and potent peptidomimetic urea PAR1 antagonists, such as this compound, indicates that the presence of the peptide bond carbonyl group is crucial for effective interaction with the PAR1 receptor. Its absence, for example, through replacement by a piperazinone ring, can lead to a loss of activity, suggesting its importance in hydrogen bond formation or in orienting pharmacophoric groups csic.esmdpi.com.

The application of DOS has also extended to the development of peptidomimetics targeting the "hot spots" of thrombin's exosite I for PAR1, recognizing that these interaction sites are discontinuous and lack a defined secondary structure core.ac.uk.

Table 1: PAR1 Antagonist Activity of this compound

| Compound | Concentration | Platelet Aggregation Inhibition (PAR1 agonist SFLLRN) |

| This compound | 10 µM | 98% csic.esmdpi.com |

Methodological Advances in Protease Activated Receptor 1 Antagonist Research

In Vivo Model Systems and Their Relevance

Non-Human Primate Models for Thrombosis Studies

Non-human primate models have proven invaluable in the study of PAR-1 antagonists due to their similar platelet PAR expression profile to humans, primarily expressing PAR-1 and PAR-4 nih.govahajournals.orgpsu.edu. This similarity makes them highly relevant for evaluating the antithrombotic potential of compounds like RWJ-58259.

Studies in cynomolgus monkeys demonstrated that this compound effectively attenuated thrombotic activity induced by electrolytic injury. Administration of this compound significantly extended the time to occlusion in injured carotid arteries. For instance, the time to occlusion was extended from 27 ± 3 minutes to 53 ± 8 minutes (p < 0.048), with vessels in three out of five treated animals remaining patent psu.edu. Furthermore, this compound reduced platelet deposition in developing mural thrombi and prolonged occlusion time in electrolytically injured carotid arteries ahajournals.org. Treatment with this compound in these models successfully reduced vascular injury-induced thrombosis while preserving essential platelet-dependent coagulation functions, such as activated clotting time, activated partial thromboplastin (B12709170) time, and prothrombin times. Hematological parameters, including red blood cell count, hematocrit, white blood cell count, and platelet counts, remained unaffected by PAR-1 inhibition oup.com. These findings underscore the potential of PAR-1 antagonism as an antithrombotic strategy in humans nih.gov.

Table 1: Effect of this compound on Occlusion Time in Non-Human Primates

| Treatment | Mean Time to Occlusion (minutes ± SEM) | Statistical Significance (p-value) |

| Vehicle | 27 ± 3 | < 0.048 |

| This compound | 53 ± 8 | |

| psu.edu |

Rodent Models for Vascular Injury and Organ-Specific Pathologies

Rodent models have also been utilized to investigate the effects of PAR-1 antagonists on vascular injury and organ-specific pathologies. However, their utility for thrombosis studies is often limited by species-specific PAR expression differences.

In guinea pig models of thrombosis, this compound demonstrated limited effectiveness nih.govnih.gov. This observation was attributed to the presence of a triple-PAR profile (PAR-1, PAR-3, and PAR-4) on guinea pig platelets, in contrast to the compound's selectivity for PAR-1 psu.edunih.gov.

Despite these limitations for thrombosis, rodent models have provided valuable insights into vascular injury responses. Perivascular administration of this compound in rats significantly inhibited arterial injury-induced stenosis in a balloon angioplasty model nih.govnih.gov. Specifically, this compound reduced neointimal thickness from 77 ± 5 micrometers to 45 ± 5 micrometers (P < 0.05) nih.gov. Additionally, this compound inhibited thrombin-induced intracellular calcium signaling and proliferation in rat vascular smooth muscle cells, suggesting a role for PAR-1 in vascular injury responses beyond platelet activation nih.gov.

Table 2: Effect of this compound on Neointimal Thickness in Rat Balloon Angioplasty Model

| Treatment | Neointimal Thickness (micrometers ± SEM) | Statistical Significance (p-value) |

| Control | 77 ± 5 | < 0.05 |

| This compound | 45 ± 5 | |

| nih.gov |

Considerations for Species-Specific Receptor Expression in Model Selection

The expression profile of protease-activated receptors varies significantly across species, which is a critical consideration for model selection in PAR-1 antagonist research. Human platelets predominantly express PAR-1 and PAR-4, both of which contribute to thrombin signaling plos.orgresearchgate.netnih.gov. In contrast, mouse platelets express PAR-3 and PAR-4, with PAR-3 acting as a cofactor for PAR-4 signaling rather than signaling directly plos.orgresearchgate.net. This fundamental difference limits the direct applicability of mouse models for studying the individual roles of PAR-1 and PAR-4 in platelet function and for preclinical testing of PAR-1 selective pharmacological agents plos.org.

Guinea pig platelets, similar to human platelets, express PAR-1, but also possess PAR-3 and PAR-4 psu.edunih.gov. This "triple-PAR profile" in guinea pigs explains the observed lack of efficacy of the PAR-1 selective antagonist this compound in guinea pig thrombosis models, as other thrombin-sensitive receptors can compensate for PAR-1 inhibition nih.govpsu.edunih.gov. Therefore, non-human primate models, such as those using cynomolgus monkeys, are preferred for their PAR expression profile that closely mirrors that of humans, making them more predictive for human therapeutic outcomes nih.govpsu.edu. The physiological role of PAR-4, which is activated by relatively high concentrations of thrombin, is still not fully understood psu.edu.

Table 3: PAR Expression Profiles in Different Species' Platelets

| Species | Primary PARs Expressed on Platelets |

| Human | PAR-1, PAR-4 |

| Mouse | PAR-3, PAR-4 |

| Guinea Pig | PAR-1, PAR-3, PAR-4 |

| Cynomolgus Monkey | PAR-1, PAR-4 |

| nih.govpsu.edunih.govplos.orgresearchgate.netnih.gov |

Advanced Chemical Synthesis Techniques for Compound Generation

The generation of this compound and its analogues has relied on advanced chemical synthesis techniques, enabling the development of potent and selective PAR-1 antagonists and tools for mechanistic probing.

Optimization of Synthetic Routes for this compound and Analogues

This compound was developed through a synthetic chemistry program employing a de novo design approach nih.gov. The synthesis of this compound analogues often involves the in situ formation of an isocyanate. This is achieved by reacting a corresponding 6-amino-indazole with triphosgene (B27547) in the presence of propylene (B89431) oxide, which acts as an HCl acceptor. The resulting isocyanate then reacts with epimeric mixtures of 4-benzyl-piperazinones mdpi.com.

A broader strategy, diversity-oriented synthesis, has been applied to generate a series of peptide-based ureas and thioureas, including analogues of this compound nih.govcsic.es. A general synthetic scheme for these compounds involves the reduction of basic amino acid-derived amino nitriles via hydrogen transfer from hydrazine (B178648) monohydrate in the presence of Raney Ni. This is followed by a reaction with various isocyanates or isothiocyanates, and subsequent removal of protecting groups nih.govcsic.es. While some protected peptide-based ureas showed significant antagonist activity, some deprotected analogues of this compound were found to be less effective at inhibiting thrombin receptor-activating peptide (TRAP)-induced human platelet aggregation csic.esucl.ac.uk.

A predicted metabolite of this compound, a pyrrolidin-3-ol derivative, was synthesized using a published route for this compound. This metabolite demonstrated PAR-1 antagonist activity with potency similar to the parent compound, although its activity was significantly reduced, achieving approximately 50% inhibition compared to this compound rsc.org.

Preparation of Labeled or Conjugate Compounds for Mechanistic Probing

For detailed mechanistic studies and to support medicinal chemistry efforts, labeled or conjugate forms of PAR-1 antagonists like this compound are prepared. An alkynylated version of this compound has been developed, making it suitable for the preparation of tagged or conjugate compounds patsnap.comchemrxiv.org. This alkynylated derivative, such as alkyne DG-207, was synthesized by coupling this compound with 4-pentynoic acid using EDC/HOBt in dimethylformamide (DMF) chemrxiv.org.

These labeled compounds are crucial for various applications, including intracellular calcium mobilization assays, which are used to study PAR-1 and PAR-2 ligands in endothelial cells patsnap.comchemrxiv.org. The exploration of applicable conjugation reactions, such as copper-catalyzed alkyne/azide cycloadditions (CuAAC), has been pursued to facilitate the attachment of fluorophores for future studies, enabling researchers to probe the compound's binding, distribution, and other mechanistic aspects chemrxiv.org.

Conclusion and Future Research Directions

Summary of Key Preclinical Findings on RWJ-58259 and Protease-Activated Receptor-1 Antagonism

This compound is a potent and selective, nonpeptide small molecule antagonist of Protease-Activated Receptor-1 (PAR-1), a key G-protein coupled receptor that mediates the cellular actions of thrombin. nih.govnih.gov Preclinical research has demonstrated its efficacy in selectively inhibiting thrombin's cellular effects without impacting its essential proteolytic activity in the coagulation cascade. nih.govnih.gov

In vitro studies have shown that this compound effectively inhibits thrombin-induced platelet aggregation in human platelets, with an IC50 of 0.37 microM. nih.gov It also demonstrated inhibitory effects on thrombin-induced intracellular calcium signaling and proliferation in rat vascular smooth muscle cells. nih.gov These findings underscore its potential to counteract key pathological processes in vascular diseases.

The in vivo efficacy of this compound has been validated in multiple animal models. In a non-human primate model of thrombosis, the compound proved to be effective. nih.gov Furthermore, perivascular application of this compound significantly inhibited arterial injury-induced stenosis in a rat model of balloon angioplasty. nih.gov Interestingly, the antagonist was not effective in guinea pig models of thrombosis, a finding attributed to the presence of a second thrombin-sensitive receptor system (PAR-3/4) in guinea pigs and the high selectivity of this compound for PAR-1. nih.govnih.gov This species-specific difference highlights the distinct PAR expression profiles across different organisms.

The collective preclinical data suggest a potential clinical utility for this compound in the treatment of thrombotic disorders and vascular injury, particularly those associated with acute coronary interventions and atherosclerosis. nih.govnih.gov

Table 1: Summary of Key Preclinical Findings for this compound

| Area of Investigation | Model/System | Key Finding | Reference |

|---|---|---|---|

| Platelet Aggregation | Human Platelets (in vitro) | Inhibited thrombin-induced aggregation with an IC50 of 0.37 µM. | nih.gov |

| Vascular Smooth Muscle Cells | Rat Vascular Smooth Muscle Cells (in vitro) | Inhibited thrombin-induced intracellular calcium signaling and proliferation. | nih.gov |

| Thrombosis | Non-human Primate (in vivo) | Effective in a model of thrombosis. | nih.gov |

| Thrombosis | Guinea Pig (in vivo) | Not effective, highlighting selectivity for PAR-1. | nih.govnih.gov |

| Arterial Stenosis | Rat Balloon Angioplasty Model (in vivo) | Perivascular application significantly inhibited injury-induced stenosis. | nih.gov |

Unexplored Therapeutic Potentials and Mechanistic Pathways of Protease-Activated Receptor-1 Antagonism

While the primary focus of PAR-1 antagonist development has been on thrombosis and vascular diseases, the widespread expression of PAR-1 suggests a much broader therapeutic potential. nih.govnih.gov The role of PAR-1 in the cellular actions of thrombin extends to processes like inflammation, cancer, and neurodegeneration, representing significant, yet largely unexplored, therapeutic avenues. nih.gov

Emerging evidence points to the involvement of PAR-1 in various inflammatory diseases. nih.gov The expression of PAR-1 on endothelial cells, and its activation during ischemia/reperfusion (IR) injury, positions PAR-1 antagonism as a potential strategy for treating conditions like acute lung injury (ALI). nih.govfrontiersin.orgnih.gov Studies with other PAR-1 antagonists have shown protective effects in lung IR models by modulating downstream signaling pathways, including PI3K, NF-κB, and MAPK, thereby reducing inflammation, neutrophil infiltration, and apoptosis. frontiersin.orgnih.gov

In oncology, the role of PAR-1 in tumor progression and metastasis is an area of growing interest. nih.gov Thrombin can promote cancer cell proliferation and invasion, processes that could potentially be inhibited by PAR-1 antagonists. nih.gov Further investigation into the mechanistic pathways of PAR-1 in different cancer types could unveil novel anti-cancer therapies.

Neuro-inflammation and neurodegeneration are also potential targets for PAR-1 antagonism. nih.gov Thrombin in the central nervous system can have detrimental effects, and blocking its cellular actions via PAR-1 could offer neuroprotective benefits in various neurological disorders. The full therapeutic potential of modulating this receptor is yet to be fully realized and warrants extensive further research. nih.gov

Future Directions in Protease-Activated Receptor-1 Antagonist Development

The development of PAR-1 antagonists like this compound represents a novel therapeutic approach that selectively targets the cellular signaling of thrombin, a key enzyme in hemostasis and thrombosis. nih.govnih.gov A significant advantage of this strategy over direct thrombin inhibitors is the preservation of thrombin's enzymatic role in the coagulation cascade, which may lead to a reduced risk of bleeding side effects. nih.gov

Future development in this class of drugs will likely focus on several key areas. The experience with vorapaxar (B1682261), a clinically approved PAR-1 antagonist, has demonstrated both the potential benefits in reducing cardiovascular events and the significant risk of bleeding. nih.gov This underscores the need to identify specific patient populations where the antithrombotic benefit outweighs the bleeding risk. nih.gov Future research could involve developing more refined patient selection criteria and risk stratification models.

Moreover, there is an ongoing effort to design next-generation PAR-1 antagonists with improved pharmacological profiles. This includes exploring novel chemical scaffolds and strategies, such as targeting the intracellular loops of the receptor that interact with G proteins, to achieve greater efficacy and an enhanced safety margin. nih.gov The exploration of the broader kallikrein-PAR axis may also reveal new targets for therapeutic intervention. researchgate.net Ultimately, the goal is to develop PAR-1 antagonists that provide robust anti-platelet and anti-inflammatory effects with a minimal impact on hemostasis.

Integration of this compound Research into Broader Protease-Activated Receptor Biology

The study of this compound and other selective PAR-1 antagonists contributes significantly to the broader understanding of Protease-Activated Receptor (PAR) biology. The PAR family consists of four G protein-coupled receptors (GPCRs) that are uniquely activated by proteolytic cleavage, which unmasks a tethered ligand that initiates signaling. nih.govnih.gov

Research on this compound helps to dissect the specific physiological and pathological roles of PAR-1 from those of other family members (PAR-2, PAR-3, and PAR-4). nih.gov The compound's selectivity allows for precise probing of PAR-1 mediated pathways in complex biological systems. The observed species-specific efficacy of this compound, being effective in primates but not in guinea pigs, has been crucial in highlighting the diversity of PAR expression and function across different species, a critical consideration for translational research. nih.govnih.gov

Furthermore, the development of PAR-1 antagonists has advanced our understanding of protease signaling beyond its traditional role in coagulation. It has illuminated the function of proteases as versatile signaling molecules in health and disease, regulating processes from inflammation and immune responses to cancer progression. nih.govphysiology.org The investigation of how antagonists like this compound modulate PAR-1 provides valuable tools to explore the intricate mechanisms of GPCR signaling, including potential receptor heterodimerization and crosstalk with other signaling systems, such as the observed influence of PAR-2 on PAR-4 trafficking. bris.ac.ukamanote.com This research is integral to painting a complete picture of the complex and multifaceted nature of the PAR signaling system.

Q & A

Q. What is the molecular mechanism of RWJ-58259 as a PAR-1 antagonist, and how is this characterized in vitro?

this compound inhibits thrombin-induced platelet aggregation by selectively blocking PAR-1, a thrombin-sensitive G-protein-coupled receptor. In vitro characterization involves measuring intracellular calcium signaling, platelet aggregation assays (IC50 ≈ 0.37 µM in human platelets), and competitive binding studies using radiolabeled ligands. Researchers should validate specificity by testing against other PAR subtypes (e.g., PAR-3/4) and non-thrombin agonists (e.g., ADP, collagen) to confirm PAR-1 selectivity .

Q. What are the standard synthetic routes for this compound, and what are the common challenges encountered during its synthesis?

The synthesis involves coupling a 6-aminoindazole fragment with a dipeptide-derived urea. Key steps include N-alkylation of indazole with 2,6-dichlorobenzyl bromide and urea formation. Common challenges include low yields (<30%) in N-alkylation due to incomplete conversion and side reactions. Researchers should optimize reaction conditions (e.g., solvent, base, stoichiometry) and monitor intermediates via HPLC/TLC .

Q. Which experimental models are typically used to evaluate the efficacy of this compound, and what parameters are measured?

Standard models include:

- Human/non-human primate platelets : Inhibition of thrombin-induced aggregation (IC50 determination).

- Rat vascular smooth muscle cells (VSMCs) : Reduction of thrombin-induced proliferation (BrdU assays) and calcium flux.

- Rat balloon angioplasty models : Measurement of arterial stenosis post-injury. Note that guinea pigs are unsuitable due to PAR-3/4 dominance .

Advanced Research Questions

Q. How can researchers optimize the low-yield steps in this compound synthesis, such as N-alkylation and urea formation?

Methodological improvements include:

- N-alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance reactivity.

- Urea formation : Employ carbonyldiimidazole (CDI) or triphosgene as coupling agents under inert atmosphere.

- Purification : Utilize preparative HPLC for intermediates prone to co-elution with byproducts .

Q. What methodological approaches are recommended to address contradictory results of this compound efficacy across different species (e.g., guinea pigs vs. non-human primates)?

Contradictions arise from species-specific PAR receptor expression. Researchers should:

- Profile PAR subtypes : Use qPCR/Western blot to confirm PAR-1 dominance in the target species.

- Validate models : Prioritize non-human primates or transgenic rodents expressing human PAR-1.

- Cross-test antagonists : Compare this compound with non-selective PAR inhibitors (e.g., vorapaxar) to isolate PAR-1-specific effects .

Q. What strategies can be employed to identify and characterize active metabolites of this compound to enhance its metabolic stability?

- Metabolite screening : Use LC-MS/MS to identify hydroxylated or dealkylated derivatives in plasma/urine.

- Structure-activity relationship (SAR) studies : Synthesize analogues with fluorinated or bulky substituents to block CYP450-mediated oxidation.

- In vitro stability assays : Incubate this compound with liver microsomes to quantify metabolic half-life improvements .

Q. How should this compound be utilized as a reference compound in pharmacological studies, and what controls are necessary to validate its antagonistic activity?

- Dose-response standardization : Include a positive control (e.g., thrombin receptor-activating peptide, TRAP-6) and negative controls (vehicle, PAR-1 knockout models).

- Off-target checks : Test against related receptors (e.g., PAR-4, protease-activated receptor 2) to confirm selectivity.

- Batch consistency : Characterize each synthesis batch via NMR and HPLC to ensure purity >95% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.